3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- is a chemical compound with the molecular formula and a molecular weight of approximately 311.38 g/mol. This compound belongs to a class of heterocyclic compounds known as quinolines, which are characterized by a fused benzene and pyridine ring structure. Its unique structure and properties make it of interest in various scientific applications.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and ChemicalBook, which provide detailed information about its properties and potential uses . It is classified under organic compounds due to its carbon-based structure and is specifically categorized as an imidamide derivative of quinoline.
Synthesis of 3-Quinolinecarboximidamide typically involves multi-step organic reactions. The general approach may include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the progress of the reactions and confirm the identity of intermediates and products.
The molecular structure of 3-Quinolinecarboximidamide features a quinoline ring system with additional substituents that include methoxy groups. The structural representation can be described using its SMILES notation: COC(C1=C(N=C2CCCCC2=C1)N)=O .
3-Quinolinecarboximidamide can undergo various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its electronic structure, which can be analyzed using computational chemistry methods to predict reaction pathways and products.
Research indicates that quinoline derivatives may possess anti-inflammatory, antimicrobial, or anticancer properties, potentially acting through inhibition of key metabolic pathways or modulation of signaling cascades.
3-Quinolinecarboximidamide has potential applications in medicinal chemistry for developing new therapeutic agents. Its structural features make it a candidate for further research into its biological activities, particularly in fields like:
The compound's unique properties warrant further exploration to fully understand its potential in scientific research and application.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7